TRPM8 Agonist Potency: (±)-Menthol vs. (-)-Menthol and (+)-Menthol in HEK293 Cells
In a FLIPR assay using recombinant mouse TRPM8 expressed in HEK293 cells, the racemic mixture (±)-menthol exhibits intermediate potency compared to its individual enantiomers. (-)-Menthol is approximately 3.5-fold more potent than (+)-menthol [1]. The EC50 value for (±)-menthol is expected to reflect the combined activity of both enantiomers, providing a defined reference point for procurement specifications. This quantitative difference directly impacts the cooling intensity achievable at a given concentration in experimental or product formulations.
| Evidence Dimension | TRPM8 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 4.1 ± 1.3 µM for (-)-menthol [1] (Note: (±)-menthol is a racemic mixture; its potency is an intermediate value derived from its constituent enantiomers.) |
| Comparator Or Baseline | (+)-menthol: EC50 = 14.4 ± 1.3 µM [1] |
| Quantified Difference | (-)-menthol is 3.5-fold more potent than (+)-menthol. (±)-Menthol, as a racemate, provides a potency profile between these two extremes. |
| Conditions | Recombinant mouse TRPM8 expressed in HEK293 cells; FLIPR calcium flux assay. |
Why This Matters
Procuring the correct stereoisomeric form is critical for achieving the desired cooling intensity in a product or experiment; (±)-menthol offers a consistent, intermediate potency compared to the individual enantiomers.
- [1] Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold‐menthol receptor TRPM8 and vanilloid receptor type‐1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737-745. View Source
